molecular formula C22H22N2O5 B2603340 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896074-37-6

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No. B2603340
CAS RN: 896074-37-6
M. Wt: 394.427
InChI Key: LCSNCMJOWOOZTG-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, also known as AN-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of benzofuran derivatives and has shown promising results in various studies.

Scientific Research Applications

Spectroscopic Studies

Vibrational and electronic properties of related benzofuran derivatives have been studied using experimental techniques and density functional theory (DFT). These studies offer insights into the compound's ground state properties and fluorescence microscopic imaging, suggesting potential applications in material sciences and optical imaging (Veeraiah et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Benzofuran derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds exhibit significant activities, indicating their potential in developing new therapeutic agents for treating infections and inflammation (Rajanarendar et al., 2013).

DNA Topoisomerases Inhibitory Activities

New benzofurans have shown potent inhibitory activities against DNA topoisomerases I and II, suggesting their potential as anticancer agents. These compounds exhibit weak or no cytotoxicities against various human carcinoma cell lines, indicating their selectivity and potential therapeutic index (Lee et al., 2007).

Synthesis and Characterization of Benzofuran Derivatives

Research on the synthesis, antibacterial activity, and quantitative structure-activity relationships of benzofuran derivatives has been conducted. These studies contribute to understanding the molecular basis of antibacterial activity and the development of new antibacterial agents (Hadj-esfandiari et al., 2007).

properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-19-10-9-17-21(26)20(13-15-5-7-16(8-6-15)24(27)28)29-22(17)18(19)14-23-11-3-1-2-4-12-23/h5-10,13,25H,1-4,11-12,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNCMJOWOOZTG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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